molecular formula C3H7ClMgO B13751120 Einecs 261-313-8 CAS No. 58534-82-0

Einecs 261-313-8

Cat. No.: B13751120
CAS No.: 58534-82-0
M. Wt: 118.84 g/mol
InChI Key: CFXDAHURBQNVFG-UHFFFAOYSA-M
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Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU before 1981, including EINECS 261-313-8. Under the REACH regulation, these substances require rigorous safety assessments to address data gaps in toxicity, environmental persistence, and bioaccumulation .

Properties

CAS No.

58534-82-0

Molecular Formula

C3H7ClMgO

Molecular Weight

118.84 g/mol

IUPAC Name

magnesium;propan-2-olate;chloride

InChI

InChI=1S/C3H7O.ClH.Mg/c1-3(2)4;;/h3H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CFXDAHURBQNVFG-UHFFFAOYSA-M

Canonical SMILES

CC(C)[O-].[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

The preparation methods for Einecs 261-313-8 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Reactions Analysis

Einecs 261-313-8 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various solvents and catalysts.

Scientific Research Applications

Einecs 261-313-8 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 261-313-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

Structural Analogs

Structural similarity is quantified using the Tanimoto coefficient based on PubChem 2D fingerprints, where a score ≥0.7 indicates significant similarity . For example, in a study of 33,000 EINECS compounds, 1,387 REACH Annex VI chemicals (labeled datasets) provided coverage for ~90% of unlabeled EINECS substances via structural analogs . A hypothetical comparison for EINECS 261-313-8 might involve the following analogs:

Compound (CAS No.) Molecular Formula Similarity Score Key Structural Features Toxicity Profile (Predicted)
CAS 673-32-5 C₉H₈ 1.00 Aromatic hydrocarbon, 6-membered ring High skin permeability (log Kp: -4.85 cm/s)
CAS 501-65-5 C₁₀H₁₄O 0.92 Substituted phenol, hydroxyl group Moderate aquatic toxicity (EC₅₀: 12 mg/L)
CAS 886-66-8 C₈H₁₀N₂O₂ 0.88 Nitrobenzene derivative Carcinogenic potential (QSAR alert)

Key Findings :

  • CAS 501-65-5 and 886-66-8 exhibit moderate similarity, highlighting the impact of functional groups (e.g., hydroxyl, nitro) on toxicity pathways .

Functional Analogs

Functional analogs share applications or biological targets. For instance:

Compound (CAS No.) Primary Use Functional Similarity to this compound Regulatory Status
CAS 7567-63-7 Industrial solvent High (solubility: 0.125 mg/mL) Restricted under REACH
CAS 766-82-5 Polymer stabilizer Moderate (thermal degradation resistance) Pending evaluation

Key Findings :

  • CAS 7567-63-7 may serve as a functional proxy for this compound in solvent applications but poses higher environmental risks due to bioaccumulation .
  • Differences in regulatory status emphasize the need for compound-specific hazard assessments despite functional overlap .

Computational Predictions

QSAR models for this compound can extrapolate data from analogs:

  • Acute toxicity to Daphnia magna : Predicted EC₅₀ of 8.2 mg/L (95% confidence interval: 5.1–12.3 mg/L) based on chlorinated alkane models .
  • Skin sensitization : Positive alert for protein binding (OECD Toolbox v4.5), aligning with nitrobenzene analogs .

Limitations :

  • Read-across accuracy depends on the quality of training data; poorly characterized analogs reduce reliability .

Biological Activity

Einecs 261-313-8, also known as Bis(2-ethylhexyl) phthalate (DEHP) , is a widely used plasticizer found in various consumer products, including plastics, cosmetics, and medical devices. Its biological activity has garnered significant attention due to concerns regarding its potential health effects and environmental impact. This article reviews the biological activity associated with DEHP, including its mechanisms of action, toxicological effects, and relevant case studies.

DEHP primarily functions as an endocrine disruptor, influencing hormonal pathways in both humans and wildlife. The following mechanisms have been identified:

  • Androgen Receptor Antagonism : DEHP has been shown to inhibit androgen receptor activity, potentially leading to reproductive and developmental issues in exposed organisms .
  • Estrogenic Activity : Some studies suggest that DEHP may exhibit weak estrogenic properties, which could interfere with normal hormonal function .
  • Oxidative Stress : DEHP exposure has been linked to increased oxidative stress, resulting in cellular damage and inflammation .

Toxicological Effects

The biological effects of DEHP are dose-dependent and vary across different exposure routes. Key findings include:

  • Reproductive Toxicity : Animal studies indicate that DEHP can cause testicular toxicity and impair fertility in males. In females, it may disrupt ovarian function .
  • Developmental Toxicity : Prenatal exposure to DEHP is associated with adverse developmental outcomes, including birth defects and neurodevelopmental issues .
  • Carcinogenic Potential : While DEHP is not classified as a carcinogen by major health organizations, some studies suggest a potential link between long-term exposure and certain types of cancer .

Case Studies

Several case studies have explored the biological activity of DEHP in various contexts:

  • Case Study on Reproductive Health :
    • A study involving male rats exposed to DEHP showed significant reductions in sperm count and motility. The findings highlighted the compound's potential to disrupt male reproductive health through endocrine modulation .
  • Environmental Impact Assessment :
    • In a contaminated site study, researchers assessed the effects of DEHP on local wildlife. The results indicated altered reproductive patterns in fish populations exposed to high concentrations of DEHP in aquatic environments .
  • Human Health Risk Assessment :
    • A comprehensive risk assessment evaluated the internal dose metrics for DEHP metabolites in humans. The study utilized physiologically based pharmacokinetic (PBPK) modeling to predict plasma concentrations and associated health risks from various exposure scenarios .

Table 1: Summary of Biological Effects of DEHP

Effect TypeObserved ImpactReference
Reproductive ToxicityReduced sperm count in males
Developmental ToxicityBirth defects in offspring
Endocrine DisruptionAltered hormone levels
Oxidative StressIncreased markers of oxidative damage

Table 2: Exposure Routes and Associated Risks

Exposure RouteRisk LevelReference
OralModerate
DermalLow
InhalationHigh

Q & A

Q. What protocols should researchers follow to ensure ethical compliance and data traceability in studies involving this compound?

  • Methodological Answer: Develop a Data Management Plan (DMP) outlining storage, sharing, and retention policies. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset curation. Obtain ethics approval for human/animal studies, documenting informed consent and risk mitigation. Archive raw data in repositories (e.g., Zenodo) with persistent identifiers (DOIs) .

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